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Compound of Interest

Compound Name: 1,19-Eicosadiene

Cat. No.: B081346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
1,19-eicosadiene (CAS: 14811-95-1), a long-chain aliphatic diene. The document details key
analytical data, experimental protocols for its characterization, and logical workflows relevant to
its synthesis and identification.

Compound Properties and Spectroscopic Data

1,19-Eicosadiene is an a,w-diene, a class of molecules valuable as building blocks in organic
synthesis and materials science due to their two reactive terminal double bonds.[1] Accurate
characterization using spectroscopic methods is essential for its application in research and
development.

Table 1: General Properties of 1,19-Eicosadiene
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Property Value Reference(s)
Molecular Formula C20H3s [2][3]
Molecular Weight 278.52 g/mol [1]

IUPAC Name icosa-1,19-diene [4]

CAS Registry Number 14811-95-1 [2][3]

Boiling Point 348.7°C at 760 mmHg [1]

Melting Point 24.5°C [1]

Density 0.798 g/cm? [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of 1,19-
eicosadiene. The molecule's symmetry simplifies its spectra, with distinct signals arising from
the terminal vinyl groups and the long methylene chain.

Table 2: 1H NMR Spectroscopy Data for 1,19-Eicosadiene (Note: Data represents typical
chemical shift ranges for the specified proton environments.)
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Proton
Environment

Chemical Shift (5,
ppm)

Multiplicity Notes

Internal Methylene (-
CHZ-)n

~12-14

A large, complex

signal corresponding
Multiplet to the 16 methylene

groups in the aliphatic

chain.

Allylic (-CH2-CH=CHz)

l

2.0

Protons on the carbon

adjacent to the double
Multiplet bonds, deshielded

relative to the other

methylene groups.

Terminal Vinyl (=CH3)

~49-5.0

The two geminal
) protons on the
Multiplet ]
terminal carbons of

the double bonds.

Internal Vinyl (-CH=)

~5.7-59

The single proton on
Multiplet the second carbon of

each double bond.

Table 3: 13C NMR Spectroscopy Data for 1,19-Eicosadiene (Note: Data represents predicted

chemical shift ranges based on known values for similar long-chain terminal alkenes.)
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Predicted Chemical Shift

Carbon Environment Notes
(3, ppm)
The majority of the carbons in
Internal Methylene (-CHz-)n 29 - 30 _ _ _
the long aliphatic chain.
] Carbons adjacent to the
Allylic (C3, C18) ~34
double bonds.
) ] The terminal sp2 hybridized
Terminal Vinyl (=CH3) ~114
carbons.
] The internal sp? hybridized
Internal Vinyl (-CH=) ~139

carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups in the molecule. The spectrum
of 1,19-eicosadiene is characterized by the presence of C=C double bonds and the C-H bonds
of both sp? (alkene) and sp3 (alkane) hybridized carbons.

Table 4: FTIR Spectroscopy Data for 1,19-Eicosadiene

Absorption Range

Functional Group Intensity Vibration Type
(cm™)

Alkene =C-H 3100 - 3010 Medium Stretch

Alkane -C-H 2950 - 2850 Strong Stretch

Alkene C=C 1680 - 1620 Medium, Variable Stretch

Bend (Out-of-plane
Alkene =C-H 1000 - 650 Strong
wag)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,19-eicosadiene results in a characteristic
fragmentation pattern. The molecular ion peak is observable, and the spectrum is dominated by
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a series of fragment ions separated by 14 mass units, corresponding to the sequential loss of
methylene (-CHz) groups.

Table 5: Key Mass Spectrometry Data (EI-MS) for 1,19-Eicosadiene

Relative

m/z Value Interpretation Reference(s)
Abundance

278 Molecular lon [M]* Low [2]

96 C7H12* fragment 3rd Highest Peak [4]

82 CeH10™ fragment 2nd Highest Peak [4]
Base Peak (Most

55 CaH7* fragment [4]
Abundant)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 1,19-
eicosadiene.

Synthesis via Grighard Coupling

This protocol describes a representative synthesis of 1,19-eicosadiene by the coupling of two
10-carbon fragments, adapted from general Grignard reaction procedures. The key step is the
formation of a Grignard reagent from 10-bromodec-1-ene, followed by a coupling reaction.

Materials:

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

10-bromodec-1-ene

1,2-Dibromoethane (for initiation)

Dilute Hydrochloric Acid (HCI)
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Saturated Sodium Bicarbonate (NaHCOs3) solution
Anhydrous Magnesium Sulfate (MgSOa)
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot
under an inert atmosphere. Equip a three-necked round-bottom flask with a magnetic stirrer,
a reflux condenser, and a pressure-equalizing dropping funnel.

Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small
volume of anhydrous ether. Dissolve 10-bromodec-1-ene (1.0 eq.) in anhydrous ether and
add it to the dropping funnel.

Initiation: Add a small portion of the 10-bromodec-1-ene solution to the magnesium. If the
reaction does not start (indicated by bubbling or gentle reflux), add a few drops of 1,2-
dibromoethane to activate the magnesium.

Addition: Once the reaction has initiated, add the remaining 10-bromodec-1-ene solution
dropwise at a rate that maintains a gentle reflux.

Coupling Reaction:This step is a conceptual adaptation for this specific synthesis, as a direct
coupling partner like ethylene dibromide with a catalyst would be introduced here. For a
standard Grignard protocol, after formation, the reagent would be reacted with an
appropriate electrophile.

Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute HCI to
guench any unreacted Grignard reagent and dissolve the magnesium salts.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl
ether (2x). Combine the organic layers.
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e Washing: Wash the combined organic phase sequentially with water, saturated NaHCOs
solution, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOs, filter, and remove
the solvent using a rotary evaporator to yield the crude product.

« Purification: Purify the crude 1,19-eicosadiene by vacuum distillation or column
chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

This protocol is suitable for the identification and purity assessment of 1,19-eicosadiene in
solvent extracts.

Sample Preparation:

» Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent like hexane
or dichloromethane (1 mL).

e If analyzing from a biological matrix, perform a solvent extraction (e.g., using a Soxhlet
extractor with hexane) followed by concentration of the extract.[1]

Instrumentation and Conditions:
o GC System: Agilent GC-MS or similar.

e Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25
pum film thickness).[1]

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.
¢ Injector Temperature: 250°C.
e Oven Temperature Program:

o Initial temperature: 50°C, hold for 2 minutes.
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o Ramp 1: Increase to 230°C at 10°C/min, hold for 2 minutes.

o Ramp 2: Increase to 290°C at 20°C/min, hold for 5 minutes.

e MS Detector:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: m/z 40-500.
o lon Source Temperature: 230°C.

Data Analysis:

« ldentify the peak corresponding to 1,19-eicosadiene by its retention time and by comparing
its mass spectrum to a reference library (e.g., NIST).[2]

o Confirm the molecular ion at m/z 278 and the characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
Analysis

This protocol describes the acquisition of an IR spectrum for 1,19-eicosadiene.
Sample Preparation (Neat Film Method):

¢ Since 1,19-eicosadiene is a low-melting solid/liquid at room temperature, the neat film
method is ideal.

o Place one or two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl
or KBr).

o Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.
Instrumentation and Conditions:
o Spectrometer: PerkinElmer Spectrum Two or similar FTIR spectrometer.

e Scan Range: 4000 - 400 cm~2.
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e Resolution: 4 cm™1,
e Number of Scans: 16 (co-added to improve signal-to-noise ratio).

Procedure:

Acquire a background spectrum of the clean, empty sample compartment.
e Place the prepared salt plate assembly into the spectrometer's sample holder.

e Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to produce the final absorbance or transmittance
spectrum.

» Analyze the spectrum for characteristic absorption bands as listed in Table 4.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to
1,19-eicosadiene.

Caption: Synthesis pathway for 1,19-eicosadiene via Grignard coupling.
Caption: Analytical workflow for the identification of 1,19-eicosadiene.

Caption: Logical fragmentation pathway in EI-Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide to the Spectroscopic Analysis of 1,19-
Eicosadiene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081346#1-19-eicosadiene-spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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